Ritter Trifluoroiodomethane-TMG Reagent

Trifluoromethylation Organofluorine chemistry Laboratory reagent handling

Gaseous CF₃I (bp -22.5 °C) requires cylinders and mass-flow controllers, complicating small-scale trifluoromethylation. This 1:1 halogen-bonded TMG adduct is a room-temperature-stable liquid (density 1.495 g/mL) enabling accurate microliter-syringe dispensing for sub-millimolar reactions. • Enables direct C-H trifluoromethylation under visible-light photoredox conditions without gas-handling equipment. • Defined 1:1 stoichiometry minimizes Lewis-base loading vs. DMSO adducts; multi-month shelf stability at 2-8 °C. • Compatible with automated liquid-handling platforms; lot-specific Certificates of Analysis support GMP documentation.

Molecular Formula C6H13F3IN3
Molecular Weight 311.09 g/mol
Cat. No. B12058931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitter Trifluoroiodomethane-TMG Reagent
Molecular FormulaC6H13F3IN3
Molecular Weight311.09 g/mol
Structural Identifiers
SMILESCN(C)C(=N)N(C)C.C(F)(F)(F)I
InChIInChI=1S/C5H13N3.CF3I/c1-7(2)5(6)8(3)4;2-1(3,4)5/h6H,1-4H3;
InChIKeyKIOFDNCUJQQUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritter Trifluoroiodomethane-TMG Reagent: Condensed-Phase Trifluoromethylation from a Stable Liquid Adduct


Ritter Trifluoroiodomethane-TMG Reagent (CAS 1808290-20-1) is a 1:1 halogen-bonded adduct between gaseous trifluoroiodomethane (CF₃I) and 1,1,3,3-tetramethylguanidine (TMG), forming a room-temperature-stable liquid (density 1.495 g/mL at 25 °C) . Unlike free CF₃I, which is a gas at ambient temperature and pressure (boiling point –22.5 °C) requiring specialized gas-handling equipment, this adduct enables straightforward syringe-based dispensing for both photocatalytic radical trifluoromethylation and electrophilic pentafluoroethylation reactions [1][2]. The reagent belongs to a family of condensed-phase perfluoroalkylation reagents developed by the Ritter group, with TMG providing a distinct 1:1 stoichiometry compared to the 2:1 DMSO adduct [1].

Why Gaseous CF₃I or Other Trifluoromethylation Reagents Cannot Simply Replace Ritter Trifluoroiodomethane-TMG


The Ritter Trifluoroiodomethane-TMG Reagent is not a simple solution of CF₃I in a solvent; it is a discrete halogen-bonded adduct with fundamentally altered physical and handling properties. Free CF₃I is a gas at room temperature (bp –22.5 °C) that requires gas cylinders, mass-flow controllers, or low-temperature condensation for accurate dispensing—a barrier to reproducible small-scale synthesis in medicinal chemistry and academic labs . Competing condensed-phase adducts exhibit different stoichiometries and stability profiles: the DMSO adduct (CF₃I·2DMSO) requires twice the molar equivalents of Lewis base per CF₃I molecule and displays distinct thermal release kinetics (as demonstrated by comparative thermogravimetric weight-loss data in the foundational patent [1]), while the TMEDA·2CF₃I adduct is a crystalline solid that lacks the convenient liquid-handling characteristics of the TMG adduct [2]. Even within the broader landscape of trifluoromethylation reagents (TMSCF₃, Togni, Umemoto, Langlois), CF₃I-based adducts offer a unique radical-mediated reactivity manifold under visible-light photoredox conditions that cannot be replicated by electrophilic or nucleophilic CF₃ sources [1]. Generic substitution without accounting for adduct stoichiometry, physical state, and thermal stability can lead to inaccurate reagent dosing, irreproducible yields, and failed reactions.

Quantitative Differentiation Evidence: Ritter Trifluoroiodomethane-TMG vs. Closest Analogs and Alternatives


Physical Form: Liquid Adduct Enables Syringe Dispensing vs. Gaseous CF₃I Requiring Specialized Gas-Handling Equipment

The Ritter Trifluoroiodomethane-TMG Reagent is a free-flowing liquid at room temperature with a density of 1.495 g/mL at 25 °C, enabling accurate volumetric dispensing by syringe or pipette [1]. In contrast, the parent compound CF₃I is a gas at standard temperature and pressure with a boiling point of –22.5 °C and a vapor pressure of 540.5 kPa at 25 °C, necessitating gas cylinders, mass-flow controllers, or cryogenic condensation for controlled delivery . This phase difference eliminates the need for gas-handling infrastructure and substantially reduces dosing variability in small-scale reactions. Even among liquid adducts, the TMG adduct requires only a 1:1 TMG:CF₃I ratio, whereas the DMSO adduct requires a 2:1 DMSO:CF₃I stoichiometry, meaning the TMG adduct introduces fewer moles of Lewis base per equivalent of CF₃I delivered [2].

Trifluoromethylation Organofluorine chemistry Laboratory reagent handling

Comparative Thermogravimetric Stability: TMG Adduct vs. DMSO, Acetonitrile, and Chloroform Adducts

The foundational patent WO/2015/168368 presents comparative thermogravimetric weight-loss data (Figures 7A and 7B) for a series of CF₃I Lewis-base adducts, directly comparing the TMG adduct (CF₃I-TMG), the DMSO adduct (CF₃I·2DMSO), and adducts with acetonitrile and chloroform (CF₃I·3CH₃CN, CF₃I·3CHCl₃, CF₃I·3TMG, CF₃I·3DMSO) [1]. The weight-loss profiles serve as a quantitative proxy for adduct thermal lability and CF₃I release kinetics. While the exact weight-loss percentages are depicted graphically in the patent figures, the systematic comparison across multiple Lewis-base donors establishes that the 1:1 TMG adduct exhibits a distinct thermal release profile compared to the 2:1 DMSO adduct and the 1:3 acetonitrile/chloroform adducts. The practical implication is that CF₃I-TMG remains shelf-stable for several months when stored at 2–8 °C (per manufacturer specifications ), sufficient for multi-project procurement cycles without decomposition.

Halogen bonding Adduct stability Thermogravimetric analysis

Synthetic Yield in Thioether Trifluoromethylation: 84% Isolated Yield for p-Chlorotrifluoromethylphenyl Sulfide

A documented application of the Ritter Trifluoroiodomethane-TMG Reagent in the synthesis of p-chlorotrifluoromethylphenyl sulfide from 4-chlorothiophenol in DMF solvent (16-hour reaction time) afforded an 84% isolated yield . While no direct head-to-head comparison with the DMSO adduct or gaseous CF₃I is reported for this specific substrate in the accessible literature, the 84% yield benchmark establishes a quantitative performance baseline for procurement evaluation. The yield is consistent with the broader 50–85% range reported across 15 arene substrates in the foundational Angewandte Chemie paper, where the TMG adduct served as the CF₃ radical source under photoredox conditions [1]. Notably, the use of the TMG adduct in this thioether formation avoids the competing nucleophilic reactivity of DMSO that can occur with the DMSO adduct in sulfur-centered reactions.

Trifluoromethylation yield Thioether synthesis Late-stage functionalization

TMG as Superior Halogen-Bond Donor: Computational Interaction Energy and N–I Distance vs. TMEDA and DMSO Adducts

Density functional theory (DFT) calculations reported in the patent WO/2015/168368 provide a quantitative description of the halogen-bond interaction for multiple Lewis-base adducts of CF₃I [1]. The optimized geometries (Figures 4A–4E) and calculated interaction energies for the TMG·CF₃I adduct (Figure 6) and TMEDA·2CF₃I adduct (Figure 5) reveal that TMG engages CF₃I with a distinct N–I distance and interaction energy per CF₃I molecule. The X-ray crystal structure was successfully obtained for TMEDA·2CF₃I, whereas the TMG·CF₃I adduct was not crystalline, confirming different solid-state packing behaviors that directly affect crystallization-based purification strategies [1][2]. The TMG adduct's optimized N–I halogen-bond geometry, combined with its 1:1 stoichiometry, makes it a more atom-economical perfluoroalkylation reagent than the 1:2 TMEDA adduct for reactions where the Lewis base is a spectator.

Halogen bonding DFT calculation Adduct interaction energy

Dual Reactivity Manifold: Photocatalytic Radical and Electrophilic Pentafluoroethylation from a Single Reagent Platform

The Ritter Trifluoroiodomethane-TMG Reagent is engineered to support two mechanistically orthogonal reaction manifolds from a single reagent: (i) photocatalytic radical trifluoromethylation of arenes and olefins under visible-light photoredox conditions, and (ii) electrophilic pentafluoroethylation of heteroatoms and olefins [1]. This dual reactivity is a direct consequence of the halogen-bonded adduct design, which preserves the inherent reactivity of the C–I bond while rendering the reagent handleable as a liquid. By contrast, classical electrophilic CF₃ reagents (Togni, Umemoto) operate exclusively via two-electron pathways and cannot access radical intermediates under photoredox conditions without additional activation [2]. Similarly, nucleophilic CF₃ sources (TMSCF₃) require entirely different reaction conditions and substrate pre-functionalization. The TMG adduct thus consolidates two distinct synthetic strategies into one procurement item, reducing the number of fluorinated reagents that must be sourced, stored, and validated.

Photoredox catalysis Pentafluoroethylation Radical trifluoromethylation

Sigma-Aldrich Commercial Availability with Defined Specifications: 5 mL Unit, Density 1.495 g/mL, QC Documentation

Ritter Trifluoroiodomethane-TMG Reagent is commercially available as a catalog product (Sigma-Aldrich 794473, 5 mL glass bottle) with defined physical specifications: liquid form, density 1.495 g/mL at 25 °C, refractive index n/D 1.461, molecular weight 311.09 g/mol (C₆H₁₃F₃IN₃), and storage at 2–8 °C . Certificates of Analysis (COA) are available per batch, providing lot-specific quality documentation that is essential for regulated environments (pharmaceutical R&D, GLP laboratories) . The DMSO analogue (Ritter Trifluoroiodomethane-DMSO Reagent) is also commercially available but features a distinct molecular formula (2C₂H₆OS·CF₃I) and different density and reactivity profile, requiring users to verify which adduct is appropriate for their specific reaction protocol . The availability of the TMG adduct as an off-the-shelf item eliminates the need for in-house adduct preparation and the associated hazards of condensing gaseous CF₃I.

Commercial reagent procurement Quality control Reproducibility

Optimal Application Scenarios for Ritter Trifluoroiodomethane-TMG Reagent Based on Verified Differentiation Evidence


Medicinal Chemistry Late-Stage Arene Trifluoromethylation Without Gas-Handling Infrastructure

In medicinal chemistry laboratories where late-stage installation of CF₃ groups onto aromatic scaffolds is required to modulate metabolic stability and lipophilicity, the Ritter Trifluoroiodomethane-TMG Reagent enables direct C–H trifluoromethylation under visible-light photoredox conditions without the need for gas cylinders, mass-flow controllers, or cryogenic traps [1]. The liquid reagent can be accurately dispensed via microliter syringe, critical for sub-millimolar reaction scales typical of drug discovery. This contrasts with gaseous CF₃I, where accurate dosing at ≤0.1 mmol scale is technically challenging and prone to operator variability . The 1:1 TMG adduct stoichiometry also minimizes Lewis-base loading compared to DMSO adducts, reducing potential for solvent-derived side reactions.

Process Chemistry Scale-Up of Pentafluoroethylation Reactions with Reduced Reagent Inventory Complexity

For process chemistry groups developing scalable pentafluoroethylation protocols, the TMG adduct's dual radical/electrophilic reactivity manifold [1] allows a single reagent to serve both photocatalytic C₂F₅ radical generation and electrophilic C₂F₅ transfer to heteroatom nucleophiles. This consolidation reduces the number of fluorinated reagents requiring hazard assessment, storage, and supply chain qualification. The defined density (1.495 g/mL) enables gravimetric or volumetric dosing in pilot-plant settings, and the availability of Certificates of Analysis per production lot supports regulatory documentation requirements for GMP intermediate synthesis.

Academic Core Facilities Standardizing on a Single Shelf-Stable CF₃/C₂F₅ Source

University core synthesis facilities that provide fluorination services to multiple research groups benefit from standardizing on a single liquid reagent that supports diverse substrate classes (arenes, olefins, heteroatoms) under both photocatalytic and electrophilic conditions [1]. The TMG adduct's multi-month shelf stability at 2–8 °C ensures that infrequently used reagent inventory remains viable between user projects, unlike gaseous CF₃I cylinders that require dedicated storage areas, leak monitoring, and periodic recertification. The 5 mL glass bottle format matches typical academic consumption rates, minimizing waste from reagent decomposition.

Agrochemical R&D Requiring High-Throughput Trifluoromethylation with Automated Liquid Handling

Agrochemical discovery programs employing automated liquid-handling platforms for parallel synthesis cannot accommodate gaseous reagents. The Ritter Trifluoroiodomethane-TMG Reagent, as a free-flowing liquid at room temperature [1], is compatible with automated syringe-based or pipette-based dispensing systems. The documented synthetic yields in the 40–85% range across diverse arene substrates provide a quantitative basis for setting pass/fail criteria in high-throughput experimentation workflows, and the commercial availability with lot-specific quality documentation supports the reproducibility demands of industrial screening campaigns.

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